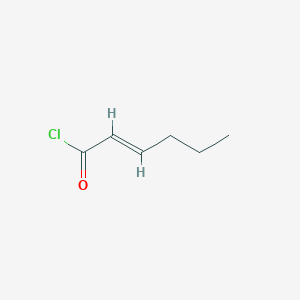

(E)-hex-2-enoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-Hex-2-enoyl chloride, also known as trans-2-hexenoyl chloride, is an organic compound with the molecular formula C6H9ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is an acyl chloride derived from hex-2-enoic acid and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-Hex-2-enoyl chloride can be synthesized through the reaction of hex-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is carried out in a controlled environment to ensure the efficient conversion of hex-2-enoic acid to the desired acyl chloride while minimizing the release of harmful by-products.

Análisis De Reacciones Químicas

Types of Reactions: (E)-Hex-2-enoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form hex-2-enoic acid and hydrochloric acid.

Reduction: Can be reduced to hex-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines under mild conditions to form amides.

Alcohols: Reaction with alcohols in the presence of a base like pyridine to form esters.

Water: Hydrolysis reaction typically occurs at room temperature.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Hex-2-enoic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Reactivity with Biological Nucleophiles

Research indicates that (E)-hex-2-enoyl chloride can interact with biological nucleophiles, such as enzymes and proteins, through covalent modifications. This interaction is significant for understanding the compound's potential therapeutic applications and toxicity profiles. Studies have shown that compounds with similar structures often exhibit antimicrobial and antifungal properties, suggesting that this compound may also possess biological activity worth exploring.

Case Studies

In biochemical studies, the compound has been utilized to investigate enzyme interactions and modifications. For instance, research has focused on how enoyl chlorides can modify active sites of enzymes, potentially leading to insights into drug design and development strategies. The electrophilic character of the carbonyl group in this compound facilitates these interactions, allowing researchers to explore its role in proteomics and drug discovery.

Potential Therapeutic Applications

Although specific therapeutic applications of this compound are not extensively documented, the structural properties of enoyl chlorides suggest potential uses in drug development. The ability of this compound to modify biomolecules could lead to novel therapeutic agents or drug candidates targeting various diseases.

Mecanismo De Acción

The mechanism of action of (E)-hex-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to the nucleophile, forming a new covalent bond. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparación Con Compuestos Similares

Hexanoyl Chloride: Similar structure but lacks the double bond, making it less reactive in certain reactions.

Butyryl Chloride: Shorter carbon chain, resulting in different physical and chemical properties.

Octanoyl Chloride: Longer carbon chain, affecting its reactivity and applications.

Uniqueness: (E)-Hex-2-enoyl chloride is unique due to the presence of the double bond in its structure, which imparts specific reactivity and properties. This double bond allows for additional reactions, such as hydrogenation and polymerization, making it a versatile compound in organic synthesis.

Actividad Biológica

The presence of the chlorine atom in (E)-hex-2-enoyl chloride enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The compound can be synthesized through the reaction of trans-2-hexenoic acid with oxalyl chloride, which facilitates the formation of the acyl chloride .

Biological Activity Overview

- Antimicrobial Properties : Similar compounds within the enoyl chloride family have demonstrated antimicrobial and antifungal properties. This suggests that this compound may exhibit similar activities, although specific data on its efficacy are not extensively documented.

- Reactivity with Biological Nucleophiles : The reactivity of this compound with biological nucleophiles is a key area of interest. Studies indicate that compounds with similar structures can interact with enzymes or proteins through covalent modifications, potentially affecting their function and stability. This interaction is crucial for understanding therapeutic applications and toxicity profiles.

- Potential Applications in Drug Development : The electrophilic nature of this compound allows it to serve as a building block in drug development, particularly in the synthesis of bioactive compounds. Its ability to form covalent bonds with nucleophiles can be exploited to design inhibitors or modulators targeting specific biological pathways .

Case Study 1: Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral activity. For instance, studies on oxazoline derivatives indicated that structural modifications could enhance their activity against viral targets, suggesting that similar strategies could be applied to derivatives of this compound for antiviral applications .

Case Study 2: Enzyme Inhibition

In enzyme studies, compounds with enoyl functionalities have been shown to act as inhibitors through covalent interactions with active site residues. For example, research on tautomerases demonstrated that modifications to the structure could significantly alter enzyme activity and selectivity . This highlights the potential for this compound to be developed as an enzyme inhibitor based on its reactivity.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Enoyl Chloride | Potential antimicrobial | Limited direct studies; inferred from related compounds |

| Oxazoline Derivatives | Heterocyclic Compounds | Antiviral | Enhanced activity with specific structural modifications |

| Tautomerase Inhibitors | Enzyme Inhibitors | Enzyme inhibition | Covalent modification can improve selectivity |

Propiedades

IUPAC Name |

(E)-hex-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXGQRPGUGAMNJ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.